molecular formula C14H15ClN2 B1417245 2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine CAS No. 1040084-84-1

2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine

Cat. No. B1417245
CAS RN: 1040084-84-1
M. Wt: 246.73 g/mol
InChI Key: CLZDEJWNOZKAPN-UHFFFAOYSA-N
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Description

“2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine” is a chemical compound with the molecular formula C14H15ClN2 . It has a molecular weight of 246.74 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15ClN2/c1-10(11-5-3-2-4-6-11)17-14-8-7-12(16)9-13(14)15/h2-10,17H,16H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . Its predicted boiling point is 395.6±27.0 °C, and its predicted density is 1.227±0.06 g/cm3 . The predicted pKa is 5.12±0.10 .

Scientific Research Applications

Synthesis and Characterization in Polymer Science

  • Polyimide Synthesis : Diamine monomers similar to 2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine are used in the synthesis of aromatic polyimides. These polyimides demonstrate high thermal stability and solubility in various solvents, making them useful in polymer science (Pal et al., 2005).

Chemical Synthesis and Reactions

  • Nucleophilic Aromatic Substitution : Compounds structurally related to 2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine are synthesized through nucleophilic aromatic substitution reactions. These processes are fundamental in organic synthesis for creating complex molecules (Zinad et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition in Steel : Benzene-1,4-diamine derivatives are used as corrosion inhibitors for mild steel in acidic environments. This application is significant in industrial processes like steel pickling and oil well acidization (Singh & Quraishi, 2016).

Material Science and Engineering

  • Organosoluble Polyimides : Similar diamine monomers are utilized in creating organosoluble ditrifluoromethylated aromatic polyimides. These materials are known for their high thermal stability and good solubility, making them valuable in material science (Liu et al., 2005).

Biomedical and Chemical Research

  • Synthesis of Bioactive Compounds : Benzene-1,4-diamine derivatives are involved in synthesizing various bioactive compounds. These synthesized compounds undergo microbiological screening and anti-inflammatory activity tests, indicating their potential biomedical applications (Venkataramana et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c1-10(11-5-3-2-4-6-11)17-14-8-7-12(16)9-13(14)15/h2-10,17H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZDEJWNOZKAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-N-(1-phenylethyl)benzene-1,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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